2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol
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Overview
Description
2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol is a complex organic compound that features a benzoxazole ring, a nitrophenol group, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol typically involves multiple steps, including the formation of the benzoxazole ring and the subsequent functionalization of the phenol group. Common synthetic routes may involve:
Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Functionalization: The introduction of the nitro group can be done via nitration reactions using nitric acid and sulfuric acid. The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the benzoxazole ring.
Scientific Research Applications
2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol involves its interaction with molecular targets through various pathways. The benzoxazole ring can interact with enzymes or receptors, potentially inhibiting or activating them. The nitrophenol group can participate in redox reactions, altering the oxidative state of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides: Similar in having a tert-butyl group and a phenolic structure.
2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol: Unique due to the presence of both a benzoxazole ring and a nitrophenol group.
Uniqueness
The uniqueness of This compound lies in its combination of structural features, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H21N3O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C24H21N3O4/c1-24(2,3)17-9-7-15(8-10-17)23-26-19-12-11-18(13-21(19)31-23)25-14-16-5-4-6-20(22(16)28)27(29)30/h4-14,28H,1-3H3 |
InChI Key |
ZEHMBQWXLBJFMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C(=CC=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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